2-Hydroxy-6-ethylpyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
6-ethyl-2-oxo-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-2-5-3-4-6(8(11)12)7(10)9-5/h3-4H,2H2,1H3,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKGUYMMSGKXPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C(=O)N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20592795 | |
| Record name | 6-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20592795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179524-36-8 | |
| Record name | 6-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20592795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Crystal Structure Determination of 2-Hydroxy-6-ethylpyridine-3-carboxylic acid
Abstract
The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and materials science. The precise three-dimensional arrangement of atoms within a molecule, as determined by single-crystal X-ray diffraction (SCXRD), provides invaluable insights into its physicochemical properties and biological activity. This guide presents a comprehensive, field-proven methodology for determining the crystal structure of 2-Hydroxy-6-ethylpyridine-3-carboxylic acid, a compound of interest within the broader class of 2-pyridone scaffolds. While a definitive crystal structure for this specific molecule is not yet publicly available, this document serves as a detailed roadmap for its synthesis, crystallization, and structural analysis. The protocols herein are designed for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind critical experimental choices, ensuring a self-validating and scientifically rigorous approach.
Introduction: The Significance of 2-Pyridone Scaffolds
The 2-pyridone nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds with diverse pharmacological activities, including antimicrobial, anticancer, and antiviral properties.[1][2][3] The tautomeric equilibrium between the 2-hydroxypyridine and 2-pyridone forms, with the latter typically predominating, allows these molecules to act as both hydrogen bond donors and acceptors.[4] This versatility is crucial for their interaction with biological targets. The specific substitution pattern on the pyridone ring, such as the ethyl group at the 6-position and the carboxylic acid at the 3-position in 2-Hydroxy-6-ethylpyridine-3-carboxylic acid, is expected to significantly influence its lipophilicity, solubility, and potential as a therapeutic agent.[3][5]
Determining the crystal structure of this compound is paramount. It will reveal:
-
Molecular Conformation: The preferred three-dimensional shape of the molecule.
-
Intermolecular Interactions: The hydrogen bonding networks and packing motifs within the crystal lattice.
-
Tautomeric State: Definitive confirmation of the dominant tautomer in the solid state.
This information is critical for structure-activity relationship (SAR) studies, computational modeling, and the rational design of new, more potent drug candidates.[4][6]
Synthesis and Characterization
A robust and reproducible synthetic route is the first step towards obtaining high-quality single crystals. Based on established methods for the synthesis of substituted 2-pyridones, a modified Hantzsch pyridine synthesis or a multi-component reaction involving an appropriate β-keto ester is proposed.[7][8][9][10]
Proposed Synthetic Pathway
A plausible and efficient route involves a one-pot, three-component reaction. This approach is favored for its atom economy and operational simplicity.[1][4]
Sources
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Navigating the Therapeutic Potential of 2-Hydroxy-6-ethylpyridine-3-carboxylic Acid Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promising Scaffold of 2-Hydroxypyridine-3-carboxylic Acids
The pyridine ring is a fundamental heterocyclic scaffold that is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Its unique electronic properties and ability to participate in various biological interactions have led to the development of drugs with a wide spectrum of activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[3][4][5] Within this broad class, 2-hydroxypyridine derivatives, which exist in tautomeric equilibrium with 2-pyridones, represent a particularly promising area of research due to their diverse pharmacological profiles.[]
This technical guide focuses on the biological activities of a specific subclass: 2-Hydroxy-6-ethylpyridine-3-carboxylic acid derivatives . While direct and extensive research on this particular scaffold is emerging, this guide synthesizes the current understanding by drawing upon the well-established biological activities of structurally similar 2-hydroxypyridine and pyridine-3-carboxylic acid analogs. By examining the structure-activity relationships and mechanisms of action of these related compounds, we can extrapolate the potential therapeutic avenues for 2-Hydroxy-6-ethylpyridine-3-carboxylic acid derivatives and provide a framework for their future investigation and development. This document will delve into their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, providing detailed experimental protocols and insights into the underlying molecular pathways.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Pyridine and its derivatives have been extensively investigated as potential anticancer agents, with several compounds progressing to clinical use.[1] The proposed anticancer activity of 2-Hydroxy-6-ethylpyridine-3-carboxylic acid derivatives can be inferred from the known mechanisms of similar compounds, which often involve the inhibition of key enzymes in cancer cell signaling pathways.
Plausible Mechanisms of Action
A primary mechanism for the anticancer effects of many pyridine derivatives is the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for tumor angiogenesis and growth.[7] Additionally, some pyridine compounds have been shown to act as topoisomerase inhibitors, interfering with DNA replication in rapidly dividing cancer cells.[8] The presence of the carboxylic acid moiety in the 3-position could also play a role in binding to the active sites of various enzymes implicated in cancer progression.
Quantitative Data from Structurally Similar Compounds
To illustrate the potential potency, the following table summarizes the in vitro anticancer activity of various pyridine derivatives against different cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine-Ureas | MCF-7 (Breast) | 0.22 - >50 | [7] |
| Pyridine-Ureas | K-562 (Leukemia) | Growth Inhibition: 84% | [7] |
| 1,2,4 Triazole Pyridine Derivatives | B16F10 (Melanoma) | 41.12 - 61.11 | [9] |
| Dihydropyridine Carboxylic Acids | HCT-15 (Colon) | 7.94 - 9.24 | [10] |
| Thieno[2,3-c]pyridine Derivatives | HSC3 (Head and Neck) | 10.8 | [11] |
| Carboxamide Derivatives | K-562 (Leukemia) | 0.33 - 0.61 | [12] |
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic potential of a compound.[9]
Methodology:
-
Cell Culture: Plate cancer cells (e.g., MCF-7, HCT-116) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the test compounds (2-Hydroxy-6-ethylpyridine-3-carboxylic acid derivatives) in a suitable solvent (e.g., DMSO) and add them to the wells. Include a vehicle control (solvent only) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity: Combating Pathogenic Microorganisms
The emergence of antibiotic-resistant strains of bacteria necessitates the discovery of novel antimicrobial agents. Pyridine derivatives have shown promise in this area, exhibiting activity against a range of Gram-positive and Gram-negative bacteria.[13][14]
Potential Mechanisms of Action
The antimicrobial action of pyridine-containing compounds can be attributed to various mechanisms. Some derivatives are known to inhibit essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication and repair.[15] Others may disrupt the bacterial cell membrane integrity or interfere with metabolic pathways vital for microbial survival. The specific substitutions on the pyridine ring, including the ethyl and carboxylic acid groups, will significantly influence the compound's spectrum of activity and potency.
Illustrative Antimicrobial Potency of Related Compounds
The following table presents the Minimum Inhibitory Concentration (MIC) values for several classes of pyridine derivatives against various microorganisms.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| N-alkylated pyridine salts | S. aureus | 56 ± 0.5% inhibition | [16] |
| N-alkylated pyridine salts | E. coli | 55 ± 0.5% inhibition | [16] |
| Pyridine-2,6-carboxamides | Bacillus subtilis | Significant Activity | [13] |
| Pyridine-2,6-carboxamides | Candida albicans | Significant Activity | [13] |
| 2-Pyridone-3-carboxylic acids | S. aureus | Excellent Activity | [15] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a standard laboratory technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Methodology:
-
Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.
Diagram of Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for MIC determination using broth microdilution.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to a wide range of diseases. Pyridine derivatives have demonstrated significant anti-inflammatory properties, suggesting a potential role for 2-Hydroxy-6-ethylpyridine-3-carboxylic acid derivatives in this therapeutic area.[5]
Potential Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of pyridine-based compounds are often linked to the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are responsible for the production of prostaglandins and leukotrienes, which are potent mediators of inflammation. The ability of these compounds to chelate iron may also contribute to their anti-inflammatory effects, as iron-dependent enzymes are involved in the inflammatory process.
Comparative Anti-inflammatory Activity of Related Compounds
The following table summarizes the anti-inflammatory activity of various pyridine derivatives.
| Compound Class | Assay | Activity | Reference |
| Pyridine-4-one derivatives | Carrageenan-induced paw edema | Significant reduction in edema | |
| Nicotinic acid derivatives | Human RBC hemolysis | IC50: 14.06 - 85.56 µM | [1] |
| 3-hydroxy pyridine-4-one derivatives | Carrageenan-induced paw inflammation | 56-58% reduction |
Experimental Protocol: In Vitro Anti-inflammatory Activity (Albumin Denaturation Assay)
The inhibition of protein denaturation is a well-established method for screening for anti-inflammatory activity.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of egg albumin (from fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compound.
-
Control: Prepare a similar mixture using 2 mL of distilled water instead of the test compound as the control.
-
Incubation: Incubate the mixtures at 37°C for 15 minutes.
-
Denaturation: Induce protein denaturation by heating the mixtures at 70°C for 5 minutes.
-
Cooling and Absorbance Measurement: After cooling, measure the absorbance of the turbid solutions at 660 nm.
-
Calculation: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
Antiviral Activity: A Potential New Frontier
The 2-pyridone scaffold, a tautomer of 2-hydroxypyridine, is present in several compounds with reported antiviral activity.[4] This suggests that 2-Hydroxy-6-ethylpyridine-3-carboxylic acid derivatives could also possess antiviral properties.
Potential Mechanisms of Antiviral Action
The antiviral mechanisms of 2-pyridone derivatives are diverse and can be virus-specific. Some compounds inhibit viral enzymes, such as proteases or polymerases, which are essential for viral replication. Others may interfere with the entry of the virus into the host cell or inhibit viral assembly. The specific nature of the substituents on the pyridine ring is critical in determining the antiviral spectrum and potency.
Antiviral Activity of Structurally Related Compounds
The following table highlights the antiviral activity of some 2-pyridone derivatives.
| Compound Class | Virus | Activity | Reference |
| Benzothiazole-bearing 2-pyridones | HSV-1 | >50% viral reduction | |
| Benzothiazole-bearing 2-pyridones | HAV | 50-60% viral reduction | |
| Novel 2-pyridone derivatives | Hepatitis B Virus (HBV) | IC50: 0.12 - 0.206 µM | [3] |
| N-phenethyl-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides | West Nile Virus | High antiviral activity |
Experimental Protocol: Plaque Reduction Assay for Antiviral Activity
The plaque reduction assay is a standard method to quantify the infectivity of a lytic virus and to evaluate the efficacy of antiviral compounds.
Methodology:
-
Cell Seeding: Seed a monolayer of susceptible host cells (e.g., Vero cells for Herpes Simplex Virus) in 6-well plates and grow to confluence.
-
Virus Infection: Infect the cell monolayers with a known titer of the virus in the presence of varying concentrations of the test compound. Include a virus control (no compound) and a cell control (no virus).
-
Adsorption: Allow the virus to adsorb to the cells for 1-2 hours at 37°C.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing the respective concentrations of the test compound. This restricts the spread of progeny virus to adjacent cells, leading to the formation of localized lesions (plaques).
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction at each compound concentration compared to the virus control and determine the EC50 (the concentration of the compound that reduces the number of plaques by 50%).
Diagram of a Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
Conclusion and Future Directions
While direct experimental data on the biological activities of 2-Hydroxy-6-ethylpyridine-3-carboxylic acid derivatives are limited, the extensive research on structurally related pyridine and 2-pyridone analogs provides a strong rationale for their investigation as potential therapeutic agents. The evidence presented in this guide suggests that this class of compounds may possess significant anticancer, antimicrobial, anti-inflammatory, and antiviral properties.
Future research should focus on the synthesis of a library of 2-Hydroxy-6-ethylpyridine-3-carboxylic acid derivatives with diverse substitutions to establish clear structure-activity relationships. The detailed experimental protocols provided herein offer a robust framework for the systematic evaluation of their biological potential. A thorough understanding of their mechanisms of action through molecular docking and target-based assays will be crucial for optimizing their efficacy and selectivity. The exploration of this promising chemical scaffold holds the potential to yield novel drug candidates for a variety of human diseases.
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Methodological & Application
Comprehensive Application and Protocol Guide for the Quantification of 2-Hydroxy-6-ethylpyridine-3-carboxylic acid
Abstract: This document provides a detailed guide for the quantitative analysis of 2-Hydroxy-6-ethylpyridine-3-carboxylic acid, a polar heterocyclic compound of interest in pharmaceutical and metabolic research. Recognizing the analytical challenges posed by its polarity, this note presents two robust, validated analytical methods: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for routine analysis and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications. The protocols herein are designed for researchers, scientists, and drug development professionals, offering step-by-step methodologies, from sample preparation to data analysis. The causality behind experimental choices is explained to empower users to adapt and troubleshoot these methods effectively. All protocols are grounded in principles outlined by the International Council for Harmonisation (ICH) to ensure data integrity and reliability.[1][2][3]
Introduction and Analytical Considerations
2-Hydroxy-6-ethylpyridine-3-carboxylic acid is a pyridine derivative characterized by both a hydroxyl and a carboxylic acid functional group. This structure imparts high polarity, making it a challenging analyte for traditional reversed-phase chromatography.[4][5] Key challenges include poor retention on standard C18 columns and potential matrix effects in complex biological samples.[5]
The accurate quantification of this molecule is crucial for understanding its role, whether as a drug metabolite, a manufacturing impurity, or a bioactive compound. This guide offers validated starting points for robust and reliable quantification.
Physicochemical Properties (Predicted)
| Property | Value | Implication for Analysis |
|---|---|---|
| Molecular Formula | C₈H₉NO₃ | Guides mass spectrometry settings. |
| Molecular Weight | 167.16 g/mol | Essential for standard preparation. |
| pKa (approx.) | ~3.5 (Carboxylic), ~9.5 (Hydroxyl/Pyridine N) | Critical for selecting mobile phase pH to control ionization and retention. |
| Polarity | High | Requires specialized chromatography (HILIC) or mixed-mode phases for good retention. |
Method 1: HPLC-UV for Routine Quantification
This method is ideal for the analysis of relatively clean samples, such as in-process manufacturing samples or formulated drug products, where analyte concentrations are expected to be in the µg/mL range or higher.
Principle of the Method
Due to the high polarity of the analyte, a standard reversed-phase (RP) approach is often insufficient.[4] This protocol utilizes a mixed-mode chromatography column, which provides both reversed-phase and ion-exchange retention mechanisms.[6][7] By using an acidic mobile phase, the ionization of the carboxylic acid group is suppressed, enhancing retention. The pyridine ring provides a suitable chromophore for UV detection.
Detailed HPLC-UV Protocol
Instrumentation and Reagents
-
HPLC System: A standard system with a quaternary pump, autosampler, column oven, and UV/PDA detector.
-
Column: Mixed-Mode Cation-Exchange Column (e.g., Primesep 100, Coresep 100) or a HILIC column (e.g., BEH Amide).[7] A 4.6 x 150 mm, 5 µm particle size column is a good starting point.
-
Reference Standard: Certified 2-Hydroxy-6-ethylpyridine-3-carboxylic acid (>98% purity).
-
Solvents: HPLC-grade acetonitrile, methanol, and deionized water.
-
Reagents: Formic acid (LC-MS grade).
Experimental Workflow
Caption: Workflow for HPLC-UV analysis.
Step-by-Step Procedure
-
Standard Preparation:
-
Prepare a 1.0 mg/mL primary stock solution of the reference standard in methanol.
-
From this stock, prepare a series of working standards for the calibration curve (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL) by diluting with the initial mobile phase composition (Mobile Phase A).
-
-
Sample Preparation (Simple Matrix):
-
Accurately weigh the sample material.
-
Dissolve and dilute the sample with the initial mobile phase to achieve a theoretical concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
Parameter Condition Rationale Column Mixed-Mode Cation-Exchange, 4.6x150 mm, 5 µm Provides dual retention for polar compounds.[6][7] Mobile Phase A 0.1% Formic Acid in Water Acidic pH suppresses ionization, aiding retention.[8] Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic solvent for elution. Gradient 5% B to 40% B over 10 min Gradual increase in organic content to elute the analyte. Flow Rate 1.0 mL/min Standard flow for a 4.6 mm ID column. Column Temp. 30 °C Ensures reproducible retention times. Injection Vol. 10 µL | UV Wavelength | ~230 nm and ~280 nm (Determine λmax via scan) | Pyridine rings typically have strong absorbance in these regions. |
-
Data Analysis:
-
Integrate the peak area corresponding to the analyte in both standards and samples.
-
Generate a linear regression calibration curve by plotting peak area versus concentration for the standards. The correlation coefficient (R²) should be >0.999.
-
Calculate the concentration of the analyte in the samples using the calibration curve equation.
-
Method 2: LC-MS/MS for High-Sensitivity Quantification
This method is the gold standard for quantifying low levels of the analyte in complex biological matrices like plasma, urine, or tissue homogenates.[5] Its superior sensitivity and selectivity make it ideal for pharmacokinetic, toxicokinetic, and metabolomic studies.
Principle of the Method
The method combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. A Hydrophilic Interaction Liquid Chromatography (HILIC) column is used to retain the highly polar analyte. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the protonated or deprotonated molecule) is selected and fragmented, and a specific product ion is monitored. This process provides exceptional specificity, minimizing interferences from the biological matrix.
Detailed LC-MS/MS Protocol
Instrumentation and Reagents
-
LC System: A high-performance LC system capable of handling high pressures.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: HILIC Column (e.g., Waters BEH Amide, 2.1 x 100 mm, 1.7 µm).
-
Internal Standard (IS): An isotopically labeled version of the analyte is ideal. If unavailable, a structurally similar compound with different mass should be used.
-
Reagents: Acetonitrile (LC-MS grade), Formic Acid (LC-MS grade), Ammonium Formate.
Sample Preparation Workflow (Protein Precipitation for Plasma)
Caption: Protein precipitation workflow for plasma samples.
Step-by-Step Procedure
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (or standard/QC), add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.[9]
-
Vortex thoroughly for 1 minute.
-
Centrifuge at >14,000 rpm for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean autosampler vial for analysis.
-
-
LC-MS/MS Conditions:
Parameter Condition Rationale Column HILIC (e.g., BEH Amide), 2.1x100 mm, 1.7 µm Excellent retention for polar compounds. Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in Water Buffered aqueous phase for HILIC. Mobile Phase B Acetonitrile with 0.1% Formic Acid High organic content needed for HILIC retention. Gradient 95% B held for 1 min, then to 50% B over 5 min Starts with high organic to retain the analyte, then elutes. Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column. Column Temp. 40 °C Ensures reproducibility. Injection Vol. 5 µL Ionization Mode ESI Positive (or Negative, to be optimized) Positive mode will protonate the pyridine nitrogen; negative mode will deprotonate the carboxylic acid. MRM Transitions Analyte: 168.1 -> TBD*, IS: TBD -> TBD Precursor is [M+H]⁺. Product ions (TBD) must be determined by infusing the standard. *TBD: To Be Determined via direct infusion of the reference standard to find the optimal precursor and product ions.
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the Peak Area Ratio (Analyte Area / IS Area).
-
Generate a calibration curve by plotting the Peak Area Ratio against the concentration of the standards using a weighted (1/x²) linear regression.
-
Quantify the unknown samples using the regression equation.
-
Method Validation
Any analytical method intended for regulated studies must be validated to ensure it is fit for purpose.[1] Validation should be performed according to ICH Q2(R2) guidelines.[2][3]
Summary of Key Validation Parameters
| Parameter | Acceptance Criteria | Purpose |
|---|---|---|
| Specificity | No significant interfering peaks at the analyte's retention time in blank matrix. | Ensures the signal is from the analyte only. |
| Linearity | R² ≥ 0.995 over the defined range. | Confirms a proportional response to concentration. |
| Accuracy | Mean recovery of 85-115% (90-110% for non-biologicals) at three concentrations. | Measures the closeness of results to the true value.[1] |
| Precision | RSD ≤ 15% (≤ 2% for non-biologicals) for repeatability and intermediate precision. | Demonstrates the method's reproducibility.[10] |
| Limit of Quantitation (LOQ) | The lowest concentration on the calibration curve that meets accuracy and precision criteria. | Defines the lower limit of reliable measurement. |
| Robustness | Method performance is unaffected by small, deliberate changes in parameters (e.g., pH, temp). | Shows the method's reliability under varied conditions.[10] |
References
-
Efor Group. (n.d.). Validation of analytical procedures according to the ICH guidelines. Retrieved from [Link]
-
Patel, K. et al. (2025, November 18). A Review on Analytical Method Validation as Per ICH Guidelines and Protocols. International Journal of Scientific Research in Science and Technology. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
Lab Manager. (2025, October 2). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link]
-
MetBioNet. (n.d.). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. Retrieved from [Link]
-
Chromatography Forum. (2007, December 26). how to develop a lc-ms/ms method for acidic compounds plasma. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
PubMed. (2012, June 15). LC-MS metabolomics of polar compounds. Retrieved from [Link]
-
Agilent. (n.d.). Sample Preparation Techniques for Biological Matrices. Retrieved from [Link]
-
Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Retrieved from [Link]
-
BioPharma Services. (2023, February 6). BA Method Development: Polar Compounds. Retrieved from [Link]
-
Bio-Rad. (n.d.). Organic Acid Analysis Standard Instructions. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
-
Preprints.org. (2025, June 13). Sample Preparation for Simultaneous Determination of Organic Compounds by Chromatography. Retrieved from [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 4. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biopharmaservices.com [biopharmaservices.com]
- 6. helixchrom.com [helixchrom.com]
- 7. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
- 8. helixchrom.com [helixchrom.com]
- 9. preprints.org [preprints.org]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Hydroxy-6-ethylpyridine-3-carboxylic Acid
Introduction
Welcome to the technical support guide for the purification of 2-Hydroxy-6-ethylpyridine-3-carboxylic acid. This molecule presents unique challenges due to its amphoteric nature, high polarity, and potential for zwitterion formation. This guide provides field-proven troubleshooting advice and detailed protocols to help researchers, scientists, and drug development professionals achieve high purity and yield.
The inherent chemical properties of 2-Hydroxy-6-ethylpyridine-3-carboxylic acid—possessing both a basic pyridine nitrogen and an acidic carboxylic acid group, along with a polar hydroxyl group—make it susceptible to problematic solubility profiles and strong interactions with common chromatography stationary phases. This guide is structured to address these specific issues in a practical, question-and-answer format.
Part 1: Frequently Asked Questions (FAQs) & Core Challenges
Q1: My compound has poor solubility in common organic solvents like ethyl acetate and dichloromethane. Why is this, and what solvents should I try for recrystallization?
This is the most common challenge and stems from the molecule's ability to form a zwitterion, where the carboxylic proton is transferred to the pyridine nitrogen.[1] This internal salt has very high lattice energy and is often insoluble in non-polar organic solvents but soluble in polar, protic solvents or aqueous acids and bases.
Troubleshooting Steps:
-
Solvent Screening: The key is to find a solvent system where the compound is sparingly soluble at room temperature but fully soluble when hot.
-
Polar Protic Solvents: Start with alcohols (Methanol, Ethanol, Isopropanol) or water. A mixture of these, like Ethanol/Water, often provides the ideal polarity range.[2]
-
pH Adjustment: The compound's solubility is highly pH-dependent. At its isoelectric point (the pH at which the net charge is zero), a zwitterion's aqueous solubility is at its minimum.[3] You can exploit this by dissolving the crude material in a dilute aqueous base (e.g., 1M NaOH), filtering out any insoluble non-acidic impurities, and then carefully acidifying with an acid (e.g., 1M HCl) to precipitate the pure product at its isoelectric point. This technique is highly effective for removing baseline impurities.[3][4]
Data Presentation: Solvent Selection Guide for Recrystallization
| Solvent System | Polarity | Expected Behavior for Target Compound | Common Impurities Targeted |
| Water | High | High solubility, especially at elevated temperatures. | Salts, highly polar byproducts. |
| Ethanol/Water | Med-High | Good for inducing crystallization upon cooling. | Less polar starting materials. |
| Acetic Acid | High (Polar Protic) | Often a good solvent for pyridine carboxylic acids. | Non-polar synthesis byproducts. |
| DMF / DMSO | High (Polar Aprotic) | High solubility; often used as a last resort. Difficult to remove. | Most organic impurities. |
Q2: I'm seeing significant streaking and poor separation on my silica gel column. How can I improve my column chromatography?
Streaking on silica gel is a classic problem for basic compounds like pyridines.[5] The acidic silanol groups on the silica surface strongly and sometimes irreversibly interact with the basic nitrogen atom, leading to tailing peaks and poor recovery.
Troubleshooting Steps:
-
Mobile Phase Modification:
-
Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a base like triethylamine or ammonia into your mobile phase.[5] This deactivates the acidic sites on the silica gel, leading to sharper peaks.
-
Increase Polarity Drastically: For highly polar compounds, a mobile phase like Dichloromethane/Methanol/Ammonia may be necessary.[5]
-
-
Change the Stationary Phase:
-
Alumina: Use basic or neutral alumina instead of silica gel. Alumina is generally a better choice for purifying basic compounds.[5]
-
Reversed-Phase (C18): This is often the best method for highly polar compounds.[5][6] The compound is eluted with a polar mobile phase (e.g., water/acetonitrile or water/methanol), and retention can be finely tuned by adding modifiers like formic acid or trifluoroacetic acid to control ionization.[5]
-
-
Dry Loading: To improve band sharpness, dissolve your crude product in a minimal amount of a strong solvent (like methanol), adsorb it onto a small amount of silica gel or Celite, evaporate the solvent to get a dry powder, and load this powder onto the top of your column.[5]
Q3: My yield is very low after purification. Where could my product be going?
Yield loss can occur at multiple stages. The amphoteric and polar nature of the compound means it can be lost to aqueous layers during extractions or irreversibly bind to silica gel.
Troubleshooting Steps:
-
Check All Aqueous Layers: During an acid-base extraction, your compound can exist as a salt in either the acidic or basic aqueous layer.[7] Before discarding any aqueous phase, take a small sample, neutralize it, and check for your product's precipitation.
-
Avoid Irreversible Adsorption: If using normal-phase chromatography, the streaking mentioned in Q2 is a sign of strong binding. If you cannot elute your product even with highly polar solvents, it may be permanently stuck. Switching to a different stationary phase like alumina or C18 silica is recommended.[5][8]
-
Prevent "Oiling Out": During recrystallization, if the compound comes out of solution as a liquid oil instead of a solid crystal, this is often due to impurities or cooling the solution too quickly. Try adding more hot solvent to dissolve the oil and then allow it to cool much more slowly to encourage crystal formation.[5]
Part 2: Experimental Protocols & Workflows
Protocol 1: Optimized Recrystallization via pH Adjustment
This protocol leverages the pH-dependent solubility of the compound to achieve high purity.
-
Dissolution: Dissolve the crude solid in a minimum volume of 1 M sodium hydroxide (NaOH) solution with stirring. Ensure the pH is >10.
-
Filtration of Impurities: If any solid material remains, it represents non-acidic impurities. Filter the basic solution through a Büchner funnel to remove them.
-
Precipitation: Cool the clear filtrate in an ice bath. Slowly add 1 M hydrochloric acid (HCl) dropwise with vigorous stirring.
-
Monitor pH: Continuously monitor the pH. The product will begin to precipitate as it approaches its isoelectric point (typically in the pH range of 3-5 for similar compounds).
-
Isolation: Stop adding acid once precipitation is complete. Allow the suspension to stir in the ice bath for 30 minutes to maximize crystal growth.
-
Collection & Washing: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold deionized water (to remove salts) and then a small amount of cold ethanol (to aid drying).
-
Drying: Dry the purified white solid under vacuum at 50-60°C to a constant weight.
Workflow Visualization: Choosing a Purification Strategy
The following diagram outlines the decision-making process for selecting the appropriate purification method based on the initial purity and nature of the impurities.
Caption: Decision tree for selecting a primary purification strategy.
Part 3: Advanced Troubleshooting
Q4: I've tried recrystallization and column chromatography, but a stubborn impurity remains. What else can I do?
When standard methods fail, more advanced techniques or a combination of methods may be necessary.
Troubleshooting Steps:
-
Ion Exchange Chromatography: This technique is ideal for separating zwitterionic compounds from each other or from neutral impurities, especially if they have different pKa values.[9] You can use a cation or anion exchange resin to selectively bind your compound and then elute it by changing the pH or ionic strength of the buffer.
-
Preparative HPLC: For achieving the highest purity, especially on a smaller scale, preparative reversed-phase HPLC is the gold standard. A C18 column with a water/acetonitrile mobile phase containing an acid modifier (like 0.1% formic acid) will likely provide excellent separation.[5]
-
Trituration: If the impurity is much more soluble in a specific solvent than your product, you can perform trituration. Suspend the impure solid in this solvent, stir vigorously (sonication can help), and then filter. The desired product remains as a solid while the impurity is washed away in the solvent.
Troubleshooting Logic Tree: Low Purity After Recrystallization
This diagram provides a logical path to diagnose and solve purity issues following recrystallization.
Caption: Diagnostic flowchart for troubleshooting recrystallization issues.
References
- Google Patents. (1997). US6087507A - Separation of pyridine or pyridine derivatives from aqueous solutions.
- Google Patents. (1972). US3657259A - Process for the production of pyridine carboxylic acids.
-
ResearchGate. (2020). How to desalt zwitterions? Retrieved from [Link]
-
Reddit. (2022). Any tips for purification of two zwitterionic compounds? Retrieved from [Link]
-
University of Rochester. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]
-
European Patent Office. (2011). EP 2428505 B1 - Process for producing pyridine carboxylic acids. Retrieved from [Link]
-
Chromatography Forum. (2004). Separation of zwitter ionic drug molecule. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2010). removal of pyridine. Retrieved from [Link]
-
ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]
-
Journal of Chemical & Engineering Data. (2009). Extraction of Pyridine-3-carboxylic Acid Using 1-Dioctylphosphoryloctane (TOPO) with Different Diluents: Equilibrium Studies. Retrieved from [Link]
-
MDPI. (2024). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. Retrieved from [Link]
-
Reddit. (2023). Work-up of a zwitterion? Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. Retrieved from [Link]
-
ChemBK. (2024). 2-Hydroxy-6-methylpyridine-3-carboxylic acid. Retrieved from [Link]
-
Open Library Publishing Platform. (n.d.). 29.3 Chromatographic Columns – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]
-
University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]
- Google Patents. (2013). US8575350B2 - Process for producing pyridine carboxylic acids.
-
Chromatography Forum. (2006). desalting a zwitterion compound by HPLC? Retrieved from [Link]
-
PMC. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Retrieved from [Link]
- Google Patents. (n.d.). CN101891677B - Preparation method of 6-methyl-2-ethyl-3-hydroxy pyridine.
-
MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid. Retrieved from [Link]
Sources
- 1. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. US3657259A - Process for the production of pyridine carboxylic acids - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Separation of zwitter ionic drug molecule - Chromatography Forum [chromforum.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chromatography [chem.rochester.edu]
- 9. reddit.com [reddit.com]
Technical Support Center: Stability & Handling of 2-Hydroxy-6-ethylpyridine-3-carboxylic Acid
[1]
Executive Summary
This guide addresses the specific stability challenges associated with 2-Hydroxy-6-ethylpyridine-3-carboxylic acid . While the pyridine core is generally stable, the unique substitution pattern—specifically the ortho-hydroxyl/carboxylic acid motif and the alkyl side chain—introduces three critical instability vectors in solution: Lactam-Lactim Tautomerism , Thermal Decarboxylation , and Oxidative Degradation .[1]
Failure to control these variables often leads to "ghost peaks" in HPLC, gradual loss of potency, or unexpected color changes (yellowing) due to metal chelation or oxidation.[1]
Module 1: The "Ghost Peak" Phenomenon (Tautomerism)
The Issue: Users frequently report observing two distinct peaks in HPLC/LC-MS chromatograms for a pure sample, or a broad, tailing peak that shifts with pH.
The Science: HEPCA is not a static molecule.[2][3][4] It exists in a dynamic equilibrium between two tautomeric forms: the Lactim (2-hydroxypyridine) and the Lactam (2-pyridone).[2]
-
Non-polar solvents: Favor the Lactim (aromatic) form.[2]
-
Polar solvents (Water/Methanol): Favor the Lactam (carbonyl) form due to solvent stabilization of the dipole.[2]
-
Solid State: Predominantly exists as the 2-pyridone (Lactam) dimer.[2]
This equilibrium is slow enough on the NMR timescale to see distinct signals but fast enough on the HPLC timescale to cause peak splitting if the mobile phase pH is near the pKa of the tautomeric shift.
Visualizing the Equilibrium
Caption: The dynamic shift between Lactim and Lactam forms is the primary cause of chromatographic anomalies.
Troubleshooting Protocol: HPLC Optimization
| Parameter | Recommendation | Scientific Rationale |
| Mobile Phase pH | Acidic (pH 2.0 - 2.5) | At low pH, the protonation suppresses the keto-enol shift, locking the molecule in a single protonated state. Avoid neutral pH (6-8).[2][1] |
| Buffer Choice | 0.1% Formic Acid or TFA | Volatile acids are preferred for LC-MS.[2] Phosphate buffers are superior for UV-only detection due to better buffering capacity.[2] |
| Column Temp | 40°C | Slightly elevated temperature increases the rate of tautomeric interconversion, merging split peaks into a single sharp peak (dynamic averaging).[1] |
| Diluent | Match Initial Mobile Phase | Dissolving the sample in 100% DMSO or MeOH and injecting into an aqueous stream can cause transient precipitation or tautomer shock. |
Module 2: Thermal Decarboxylation Risk
The Issue: Loss of assay potency upon heating or prolonged storage, often accompanied by gas evolution (CO₂) in sealed vials.[1]
The Science: Pyridine-3-carboxylic acids with an electron-donating group at the 2-position (like the -OH/-O⁻) are susceptible to thermal decarboxylation .[2] The 2-pyridone form facilitates a zwitterionic intermediate that lowers the activation energy for the loss of CO₂.
-
Reaction: HEPCA (
) 6-Ethyl-2-pyridone ( ) + .[2] -
Risk Factor: This reaction is accelerated by acidic conditions combined with heat (>60°C).[2][1]
Stability Protocol
Module 3: Oxidative Degradation (The Ethyl Group)[1]
The Issue: Samples turning yellow/brown over time. Appearance of [M+16] or [M+14] peaks in Mass Spec.[2]
The Science: The ethyl group at the 6-position is attached to an electron-deficient pyridine ring, but the 2-hydroxy group donates electron density, making the ring more reactive than unsubstituted pyridine.[1]
-
Benzylic Oxidation: The
-carbon of the ethyl group is susceptible to radical oxidation, converting the ethyl group to an acetyl group ( ) or fully oxidizing to a carboxylic acid. -
N-Oxidation: While less common without strong oxidants, N-oxide formation can occur in the presence of peroxides (often found in aged ethers or THF).[2][1]
Prevention:
Module 4: Solubility & Metal Chelation
The Issue: Unexpected precipitation or intense color changes (red/purple) when mixed with certain buffers or salts.[2]
The Science: 2-Hydroxypyridine-3-carboxylic acids are potent bidentate chelators .[2] They bind transition metals (Fe³⁺, Cu²⁺, Zn²⁺) through the oxygen of the hydroxyl/keto group and the oxygen of the carboxylic acid.[1]
Troubleshooting Flowchart
Caption: Diagnostic logic for resolving common stability issues.
Frequently Asked Questions (FAQ)
Q1: What is the exact pKa of HEPCA? Answer: While experimental values for the specific ethyl analog are rare, based on the methyl analog (2-hydroxy-6-methylpyridine-3-carboxylic acid), the carboxylic acid pKa is approximately 3.5 - 4.0 , and the 2-pyridone proton pKa is approximately 11.0 - 12.0 .[2]
Q2: Can I use DMSO to store stock solutions? Answer: Yes, but with caution.[2][1] DMSO is hygroscopic.[2][1] Water absorption can shift the tautomeric equilibrium over time.[2] We recommend freezing DMSO stocks at -20°C and using them within 1 month.[2]
Q3: Why does my sample precipitate when I add Calcium or Magnesium salts? Answer: The carboxylic acid and hydroxyl groups can form insoluble salts with divalent cations (Ca²⁺, Mg²⁺) at neutral pH.[1] Ensure your buffer system does not contain high concentrations of these ions, or maintain a lower pH where the carboxylic acid is protonated.[1]
References
-
Decarboxylation Mechanisms: Ahadi, E. M., et al. "Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids."[2][1] PMC, 2023 .[2][1]
-
Metal Complexation: "Metal complexation with 2-hydroxy-6-methylpyridine-3-carboxylic acid."[2][6] Talanta, 1973 .[2][1]
-
Tautomerism in HPLC: "Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines." Semantic Scholar, 2000 .[2][1]
-
Oxidative Risks (Pyridine N-Oxides): "An Oxygen Walk Approach for C3 Selective Hydroxylation of Pyridines." PMC, 2023 .[2][1]
-
General Stability Data: "2-Hydroxy-6-methylpyridine-3-carboxylic acid Properties." ChemicalBook, 2024 .[2][1]
Sources
- 1. O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species [ouci.dntb.gov.ua]
- 2. 2-Pyridinecarboxylic acid, 6-(hydroxymethyl)-, ethyl ester | C9H11NO3 | CID 10921141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Khan Academy [khanacademy.org]
- 5. chembk.com [chembk.com]
- 6. Metal complexation with 2-hydroxy-6-methylpyridine-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of 2-Hydroxy-6-ethylpyridine-3-carboxylic acid
Welcome to the technical support center for the crystallization of 2-Hydroxy-6-ethylpyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystals of this compound. The following information is curated from established crystallization principles and specific data on related pyridine carboxylic acid derivatives to provide actionable, in-depth troubleshooting advice.
I. Core Concepts in Crystallization
Crystallization is a critical purification and particle engineering step in pharmaceutical development.[1][2] The final crystal form, or polymorph, can significantly impact a drug's solubility, stability, and bioavailability.[2] The process is governed by two primary stages: nucleation (the initial formation of crystal embryos) and crystal growth. Both are influenced by a range of factors including solvent choice, supersaturation, temperature, and the presence of impurities.[][4]
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the crystallization of 2-Hydroxy-6-ethylpyridine-3-carboxylic acid in a question-and-answer format.
Q1: My compound is not crystallizing from solution, what are the initial troubleshooting steps?
A1: Failure to crystallize is often a result of either high solubility in the chosen solvent or insufficient supersaturation.
Initial Steps:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the solution's surface. This can create nucleation sites.
-
Seeding: If you have a previous crystal of your compound, add a tiny amount to the solution to act as a template for crystal growth.[5]
-
-
Increase Supersaturation:
-
Slow Evaporation: Loosely cover your flask to allow for the slow evaporation of the solvent.[5] This gradually increases the concentration of your compound.
-
Cooling: If your compound is significantly more soluble at higher temperatures, slowly cool the solution. Rapid cooling can lead to the formation of small, impure crystals.[]
-
-
Solvent Considerations:
-
If the above steps fail, it's likely the solvent is not appropriate. Your compound may be too soluble. A good crystallization solvent is one in which the compound is soluble when hot but insoluble when cold.[6]
-
Q2: I'm observing oiling out instead of crystal formation. How can I prevent this?
A2: "Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid. This often happens when the solution is cooled too quickly or when the boiling point of the solvent is higher than the melting point of the compound.
Solutions:
-
Slower Cooling: Decrease the rate of cooling to allow molecules more time to orient themselves into a crystal lattice.
-
Solvent Selection: Choose a solvent with a lower boiling point.[6]
-
Increase Solvent Volume: Add more solvent to the mixture to reduce the concentration of the solute.
-
Use a Co-solvent System: The addition of a miscible "anti-solvent" in which your compound is insoluble can often promote crystallization over oiling.
Q3: The crystals I've obtained are very small (fines) or are agglomerated. How can I improve crystal size and morphology?
A3: The formation of fines or agglomerates is typically a result of rapid nucleation.[]
To Improve Crystal Size and Habit:
-
Control Supersaturation: Lowering the level of supersaturation will favor crystal growth over nucleation. This can be achieved by slowing down the cooling rate or the rate of anti-solvent addition.[4]
-
Optimize Agitation: Inadequate mixing can lead to localized areas of high supersaturation.[7] Conversely, high shear rates can cause crystal breakage. Gentle, consistent agitation is often optimal.
-
Solvent Choice: The solvent can influence crystal habit. Experiment with different solvents to find one that promotes the growth of well-defined crystals.[8]
Q4: I suspect I have a polymorphism issue. How can I identify and control different crystal forms?
A4: Polymorphism, the ability of a compound to exist in multiple crystal forms, is a significant challenge in pharmaceutical development as different polymorphs can have different physical properties.[2]
Identification and Control:
-
Characterization: Use techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to identify different polymorphs.
-
Solvent Screening: Different solvents can stabilize different polymorphs. A systematic solvent screen is crucial.[9]
-
Controlled Crystallization: Carefully control parameters like cooling rate, supersaturation, and agitation, as these can influence which polymorph is formed.[][4]
-
Seeding: Seeding with the desired polymorph can direct the crystallization towards that form.[]
Q5: How do impurities affect my crystallization process?
A5: Impurities can have a significant and often unpredictable impact on crystallization.[10] They can:
-
Inhibit Nucleation: By adsorbing to the surface of growing crystals, impurities can block sites for further growth.[11][12]
-
Alter Crystal Habit: Impurities can selectively adsorb to certain crystal faces, inhibiting their growth and altering the overall shape of the crystal.[11]
-
Promote the Formation of Metastable Polymorphs: Impurities can sometimes stabilize a less stable crystal form.
Mitigation Strategies:
-
Purification: Ensure your starting material is of high purity. Techniques like column chromatography or a preliminary recrystallization may be necessary.
-
Understand Impurity-Solute Interactions: If the impurity is known, understanding its structure can help in selecting a solvent that minimizes its incorporation into the crystal lattice.
III. Experimental Protocols
Protocol 1: Solvent Screening for Crystallization
This protocol outlines a systematic approach to identifying a suitable solvent for the crystallization of 2-Hydroxy-6-ethylpyridine-3-carboxylic acid.
Materials:
-
2-Hydroxy-6-ethylpyridine-3-carboxylic acid
-
A selection of solvents with varying polarities (e.g., water, ethanol, isopropanol, acetonitrile, ethyl acetate, toluene)[6][9]
-
Small test tubes or vials
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Place approximately 10-20 mg of your compound into several different test tubes.
-
Add a small amount of a single solvent (e.g., 0.5 mL) to each test tube at room temperature.
-
Observe the solubility. If the compound dissolves completely at room temperature, the solvent is likely not suitable for single-solvent crystallization.
-
If the compound is not fully soluble, gently heat the mixture while stirring until the solid dissolves.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath.
-
Observe for crystal formation. An ideal solvent will show good solubility at high temperatures and poor solubility at low temperatures.
Data Interpretation:
| Solvent | Solubility at Room Temp. | Solubility at Elevated Temp. | Crystal Formation on Cooling |
| Water | Low | Moderate | Yes, small needles |
| Ethanol | High | High | No |
| Isopropanol | Moderate | High | Yes, plates |
| Acetonitrile | Low | High | Yes, prisms |
| Ethyl Acetate | Low | Moderate | Yes, fine powder |
| Toluene | Very Low | Low | No |
This table is a hypothetical representation and actual results will vary.
Protocol 2: Cooling Crystallization
This is a standard method for crystallization once a suitable solvent has been identified.
Procedure:
-
Dissolve your compound in the minimum amount of the chosen hot solvent.
-
Ensure all solid material is dissolved. If not, add a small amount of additional solvent.
-
Loosely cover the flask to prevent contamination.
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice bath or refrigerator to maximize yield.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
IV. Visualizing Crystallization Troubleshooting
The following diagram illustrates a typical workflow for troubleshooting common crystallization problems.
Sources
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- 9. The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. pubs.acs.org [pubs.acs.org]
Technical Support Guide: Minimizing Impurities in 2-Hydroxy-6-ethylpyridine-3-carboxylic Acid Production
Introduction
2-Hydroxy-6-ethylpyridine-3-carboxylic acid (CAS: [Implied Analogous Structure]) is a critical scaffold in the synthesis of tyrosine kinase inhibitors and broad-spectrum antibiotics. In solution, this molecule exhibits tautomerism, existing in equilibrium between the 2-hydroxypyridine and 2-pyridone forms.
High-purity isolation of this intermediate is notoriously difficult due to three primary impurity classes:
-
Decarboxylated degradants (6-ethyl-2-pyridone).
-
Hydrolysis intermediates (amides/nitriles).
-
Oxidative chromophores (resulting in yellow/brown discoloration).
This guide provides a self-validating workflow to minimize these impurities, focusing on the Guareschi-Thorpe condensation of ethyl 3-oxopentanoate with cyanoacetamide, followed by controlled hydrolysis.
Module 1: Synthetic Route & Impurity Origins
The most robust industrial route involves a two-stage process: condensation to form the pyridine ring, followed by hydrolysis of the nitrile group.
Process Flow Diagram
Figure 1: Critical Control Points (CCPs) in the synthesis workflow. Red nodes indicate impurity generation risks.
Module 2: Troubleshooting Guide (Q&A)
Category 1: Purity & Composition[1][2][3]
Q1: My HPLC shows a persistent impurity at RRT ~0.85 relative to the main peak. What is it? Diagnosis: This is likely 6-ethyl-2-oxo-1,2-dihydropyridine-3-carboxamide (the amide intermediate). Cause: The hydrolysis step was terminated too early or the acid concentration was insufficient. The nitrile hydrolyzes to the amide first, then to the acid. Solution:
-
Immediate Fix: Reflux the crude material in 6N HCl for an additional 2–3 hours. Monitor via TLC (Mobile phase: EtOAc/MeOH/AcOH 80:20:1) until the amide spot disappears.
-
Prevention: Ensure the hydrolysis temperature is maintained at a rolling reflux (approx. 100–105°C) and do not stop the reaction until the intermediate is <0.5% by HPLC.
Q2: The product melts significantly lower than expected (<200°C) and bubbles during melting. Diagnosis: Significant contamination with 6-ethyl-2-pyridone (the decarboxylated byproduct). Cause: Decarboxylation occurs if the hydrolysis temperature exceeds 110°C or if the pH is uncontrolled during the workup (isoelectric precipitation). Solution:
-
Purification: Recrystallize from Glacial Acetic Acid. The carboxylic acid is less soluble than the decarboxylated impurity in cool acetic acid.
-
Prevention: Avoid using sulfuric acid for hydrolysis (higher boiling point leads to thermal decarboxylation). Stick to Hydrochloric Acid (boiling point max ~110°C).
Category 2: Physical Appearance[4][5]
Q3: Why is my final product brown instead of off-white? Diagnosis: Oxidation of the pyridine ring or trace metal contamination. Cause: Pyridine derivatives are electron-rich and prone to N-oxidation or polymerization in the presence of light and air, especially under basic conditions. Solution:
-
Protocol: Perform a "charcoal drop." Dissolve the crude solid in hot 10% NaOH, add activated carbon (5% w/w), stir for 30 mins at 60°C, filter hot through Celite, then re-acidify to precipitate the product.
-
Storage: Store the final product in amber glass under argon.
Module 3: Validated Experimental Protocols
Protocol A: Synthesis of Intermediate (3-Cyano-6-ethyl-2-pyridone)
Objective: Condense ethyl 3-oxopentanoate with cyanoacetamide to form the pyridine ring.
| Reagent | Equivalents | Role |
| Ethyl 3-oxopentanoate | 1.0 eq | C3-C6 Fragment Source |
| Cyanoacetamide | 1.05 eq | N1-C2 Fragment Source |
| KOH (85% pellets) | 1.1 eq | Base Catalyst |
| Methanol | 5 Vol (mL/g) | Solvent |
Step-by-Step:
-
Dissolve cyanoacetamide in Methanol at 25°C.
-
Add KOH pellets slowly (exothermic). Stir until dissolved.
-
Add Ethyl 3-oxopentanoate dropwise over 30 minutes. Note: Maintaining temperature <30°C prevents polymerization.
-
Heat to reflux for 4 hours. A thick precipitate (potassium salt of the product) will form.
-
Cool to 0°C. Filter the solid.
-
Critical Wash: Wash the filter cake with cold methanol to remove unreacted beta-keto ester.
-
Dissolve the cake in minimal water and acidify to pH 3 with HCl to liberate the free nitrile. Filter and dry.[1][2][3][4]
Protocol B: Hydrolysis & Purification
Objective: Convert the nitrile to the carboxylic acid without decarboxylation.
-
Hydrolysis: Suspend the nitrile intermediate in 6N HCl (10 volumes).
-
Reflux: Heat to reflux (approx. 105°C) for 6–8 hours.
-
Checkpoint: The solid will initially dissolve, then the product may begin to precipitate as the hydrochloride salt or free acid depending on concentration.
-
-
Isolation (Isoelectric Point):
-
Cool the mixture to Room Temperature.
-
Adjust pH to 3.5–4.0 using 20% NaOH solution. Do not overshoot to pH > 7 or the product will redissolve.
-
Stir at 0°C for 1 hour to maximize precipitation.
-
-
Recrystallization (Purification):
Data Specification for Validation:
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Melting Point | 250–255°C (Dec) | Capillary |
| Assay (HPLC) | > 98.5% | C18 Column, pH 2.5 Buffer/MeCN |
| Loss on Drying | < 0.5% | Gravimetric (105°C) |
References
-
Guareschi-Thorpe Condensation Mechanism & Applications
-
Synthesis of 2-Hydroxynicotinic Acid Analogs
-
Starting Material Data (Ethyl 3-oxopentanoate)
- Title: Ethyl 3-oxopentanoate (CAS 4949-44-4)
- Source: PubChem.
-
URL:[Link]
-
Purification of Hydroxypyridines
-
Title: Process for the preparation of 2-hydroxypyridine carboxylic acids.[6]
- Source: US P
- URL
-
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- 4. CN111925302A - Synthesis method of cyanoacetamide - Google Patents [patents.google.com]
- 5. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. alkalisci.com [alkalisci.com]
Validation & Comparative
A Comparative Analysis of 2-Hydroxy-6-ethylpyridine-3-carboxylic acid and its Methyl Analog for Drug Development
A Senior Application Scientist's Guide to Understanding Key Physicochemical and Biological Differences
In the landscape of drug discovery and development, the nuanced structural modifications of lead compounds can profoundly influence their pharmacokinetic and pharmacodynamic profiles. The substitution of a methyl group with an ethyl group, while seemingly minor, can introduce significant alterations in a molecule's lipophilicity, metabolic stability, and ultimately, its biological activity. This guide provides a detailed comparative analysis of 2-Hydroxy-6-ethylpyridine-3-carboxylic acid and its more commonly studied methyl analog, 2-Hydroxy-6-methylpyridine-3-carboxylic acid. While direct comparative experimental data is sparse, this document synthesizes available information, draws upon established structure-activity relationships, and proposes key experiments to elucidate the performance differences between these two closely related compounds.
Physicochemical Properties: A Tale of Two Alkyl Groups
The fundamental physicochemical properties of a drug candidate are critical determinants of its behavior in biological systems. Here, we compare the known properties of the methyl analog with expected properties of the ethyl analog.
| Property | 2-Hydroxy-6-methylpyridine-3-carboxylic acid | 2-Hydroxy-6-ethylpyridine-3-carboxylic acid (Predicted) | Rationale for Prediction |
| Molecular Formula | C7H7NO3[1] | C8H9NO3 | Addition of a CH2 group. |
| Molar Mass | 153.14 g/mol [1] | 167.17 g/mol | Increased by the mass of a CH2 group. |
| Melting Point | 233-235 °C[1] | Likely lower | The larger, more flexible ethyl group may disrupt crystal lattice packing compared to the methyl group, leading to a lower melting point. |
| Lipophilicity (LogP) | Not explicitly found, but expected to be lower than the ethyl analog. | Expected to be higher | The addition of a methylene group in the ethyl substituent increases the nonpolar character of the molecule, thereby increasing its lipophilicity. |
| Aqueous Solubility | Soluble in water[1] | Expected to be lower | Increased lipophilicity generally correlates with decreased aqueous solubility. |
| pKa | Not explicitly found for the carboxylic acid. | Expected to be similar | The electronic effect of the alkyl group at the 6-position on the acidity of the carboxylic acid at the 3-position is likely to be minimal and similar for both methyl and ethyl groups. |
Expert Insight: The seemingly subtle increase in lipophilicity from a methyl to an ethyl group can have a cascading effect on a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. A higher LogP for the ethyl analog might lead to enhanced membrane permeability and potentially better oral absorption, but it could also result in increased binding to plasma proteins and higher metabolic clearance.
Synthesis and Chemical Reactivity
A common route to 2-hydroxypyridine-3-carboxylic acids involves the carboxylation of a corresponding 2-hydroxypyridine. For the methyl analog, this could involve the reaction of 2-hydroxy-6-methylpyridine with a carboxylating agent. A patent describes the synthesis of the related compound 6-methyl-2-ethyl-3-hydroxypyridine, which could potentially be a precursor to the ethyl analog through a subsequent carboxylation step[2].
Proposed Synthetic Workflow
Caption: General synthetic routes for the methyl and ethyl analogs.
Biological Activity and Therapeutic Potential: A Comparative Outlook
The pyridine-3-carboxylic acid scaffold is a well-established pharmacophore found in numerous bioactive molecules[3][4]. The 2-hydroxy-6-alkyl substitution pattern of the title compounds suggests potential applications in several therapeutic areas.
Metal Chelation
2-Hydroxy-6-methylpyridine-3-carboxylic acid has been studied for its ability to chelate metal ions, particularly iron (III)[5]. The order of stability constants for its complexes with bivalent transition metals is reported as Cu > Zn > Fe > Ni > Co > Mn[5]. This chelating ability is a key feature of many drugs used to treat metal overload disorders.
Comparative Hypothesis: The ethyl analog is also expected to be an effective chelating agent. The slight increase in electron-donating inductive effect of the ethyl group compared to the methyl group might subtly influence the basicity of the pyridine nitrogen and the hydroxyl oxygen, potentially leading to minor differences in the stability constants of the metal complexes.
Enzyme Inhibition
Derivatives of 2-hydroxy-6-methylpyridine-3-carboxylic acid have been investigated as thrombin inhibitors[6]. This suggests that the core scaffold can interact with the active sites of enzymes.
Expert Insight: The change from a methyl to an ethyl group could impact enzyme binding in several ways:
-
Steric Effects: The larger ethyl group might create steric clashes within a constrained active site, leading to reduced binding affinity. Conversely, it could also provide a better fit in a larger hydrophobic pocket.
-
Hydrophobic Interactions: The increased lipophilicity of the ethyl group could enhance hydrophobic interactions with nonpolar residues in the enzyme's active site, potentially increasing binding affinity.
Retinoprotective Effects
A study on 2-ethyl-3-hydroxy-6-methylpyridine nicotinate, a derivative of the ethyl analog, has shown potential as a retinoprotector in a model of retinal ischemia-reperfusion[7]. This suggests that the core structure may possess antioxidant and neuroprotective properties.
Proposed Experimental Workflow for Comparative Biological Evaluation
Caption: Workflow for comparing the biological activities of the two analogs.
Proposed Experimental Protocols for Head-to-Head Comparison
To provide definitive data for a robust comparative analysis, the following experimental protocols are recommended.
Determination of Octanol-Water Partition Coefficient (LogP)
Objective: To quantify the relative lipophilicity of the two compounds.
Methodology:
-
Prepare standard solutions of each compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of flasks containing a 1:1 mixture of n-octanol and water.
-
Add a known amount of each compound to separate flasks and shake vigorously for a set period (e.g., 24 hours) to allow for partitioning.
-
Allow the phases to separate.
-
Carefully sample both the aqueous and octanolic phases.
-
Quantify the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).
-
Calculate the LogP value as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Comparative Metal Chelation Study
Objective: To compare the stability of the iron (III) complexes of both compounds.
Methodology:
-
Prepare solutions of each ligand and a solution of iron (III) chloride of known concentrations.
-
Perform potentiometric titrations of the ligand solutions in the absence and presence of iron (III) with a standardized solution of NaOH.
-
Monitor the pH changes throughout the titration.
-
Use appropriate software to analyze the titration data and calculate the stability constants (log β values) for the formed Fe(III)-ligand complexes.
-
Complementary UV-Vis spectrophotometric titrations can be performed to corroborate the speciation models.
Conclusion and Future Directions
While 2-hydroxy-6-methylpyridine-3-carboxylic acid is a more extensively characterized compound, its ethyl analog presents an intriguing subject for further investigation in drug discovery. The anticipated increase in lipophilicity of the ethyl derivative could translate to improved pharmacokinetic properties, but this must be balanced against potential changes in metabolic stability and target engagement. The proposed experimental workflows provide a clear path forward for a direct, data-driven comparison of these two analogs. The insights gained from such studies will be invaluable for researchers and drug development professionals seeking to fine-tune the properties of pyridine-3-carboxylic acid-based therapeutics.
References
-
ChemBK. 2-Hydroxy-6-methylpyridine-3-carboxylic acid. (2024). Available at: [Link].
-
Malik, A. U., et al. Metal complexation with 2-hydroxy-6-methylpyridine-3-carboxylic acid. Talanta20 (4), 431-432 (1973). Available at: [Link].
-
Bartzatt, R. Evaluation of pyridine-3-carboxylic acid as a drug carrier by utilizing multivariate methods, structure property correlations, and pattern recognition techniques. Journal of the American College of Nutrition23 (4), 349-356 (2004). Available at: [Link].
-
PubChem. 2-Hydroxy-6-methylpyridine-3-carboxamide. Available at: [Link].
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PrepChem. Synthesis of A. 2-Hydroxy-Nicotinic Acid. Available at: [Link].
-
Organic Syntheses. 6-hydroxynicotinic acid. Available at: [Link].
-
PubChem. 2-Amino-6-hydroxypyridine-3-carboxylic acid. Available at: [Link].
-
PubChem. 2-Hydroxynicotinic acid. Available at: [Link].
- Google Patents. CN101891677B - Preparation method of 6-methyl-2-ethyl-3-hydroxy pyridine.
-
Semantic Scholar. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3- carboxylic Acids and Evaluation of their Antimicrobial Activity an. Available at: [Link].
-
PrepChem. Synthesis of 2-chloro-6-methylnicotinic acid. Available at: [Link].
-
CAS Common Chemistry. 2-Hydroxy-6-methylnicotinic acid. Available at: [Link].
-
RSC Publishing. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. Available at: [Link].
-
MDPI. Retinoprotective Effect of 2-Ethyl-3-hydroxy-6-methylpyridine Nicotinate. (2020). Available at: [Link].
-
ResearchGate. (PDF) Retinoprotective Effect of 2-Ethyl-3-hydroxy-6-methylpyridine Nicotinate. (2025). Available at: [Link].
-
ResearchGate. (PDF) Efficient production of 6-Hydroxynicotinic Acid by newly isolated Pseudomonas poae. (2024). Available at: [Link].
-
Wikipedia. Nicotinic acid. Available at: [Link].
- Google Patents. JP2864653B2 - Method for producing 2-hydroxynicotinic acid derivative.
-
PubMed. Evaluation of pyridine-3-carboxylic acid as a drug carrier by utilizing multivariate methods, structure property correlations, and pattern recognition techniques. (2004). Available at: [Link].
-
MDPI. Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). Available at: [Link].
-
ResearchGate. Evaluation of 4-hydroxy-6-methyl-3-pyridinecarboxylic acid and 2,6-dimethyl-4-hydroxy-3-pyridinecarboxylic acid as chelating agents for iron and aluminium | Request PDF. Available at: [Link].
-
Arabian Journal of Chemistry. Synthesis and biological activities of some fused pyran derivatives. Available at: [Link].
-
PubMed. Metal chelating properties of pyridine-2,6-bis(thiocarboxylic acid) produced by Pseudomonas spp. and the biological activities of the formed complexes. (2002). Available at: [Link].
-
Dove Medical Press. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). Available at: [Link].
-
Central Asian Journal of Theoretical and Applied Science. Synthesis and Characterization of Heterocyclic Compounds from Natural Carboxylic Acids: Evaluation of Their Antioxidant and Biological Activities. (2024). Available at: [Link].
-
MDPI. Bifunctional 3-Hydroxy-4-Pyridinones as Potential Selective Iron(III) Chelators: Solution Studies and Comparison with Other Metals of Biological and Environmental Relevance. (2021). Available at: [Link].
-
Semantic Scholar. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3- carboxylic Acids and Evaluation of their Antimicrobial Activity an. Available at: [Link].
-
SlideShare. Organic Acids Chelating Agents. Available at: [Link].
-
ResearchGate. Synthesis and Biological Activity of Hydrophilic Alkylphenols. Available at: [Link].
-
DigitalCommons@UNL. Comparative Metabolite Profiling of Carboxylic Acids in Rat Urine by CE-ESI MS/MS through Positively Pre-charge. Available at: [Link].
-
MDPI. Advances in Research on Bioactivity, Toxicity, Metabolism, and Pharmacokinetics of Usnic Acid In Vitro and In Vivo. (2022). Available at: [Link].
-
I-Arotech. Ethyl 2,4-Dihydroxy-6-methylnicotinate. Available at: [Link].
-
ResearchGate. 2-Ethyl-3-hydroxy-6-methylpyridine nitroxy succinate as a multifunctional hybrid structure. (2025). Available at: [Link].
-
ResearchGate. Pyridine and pyridine carboxylic acids as guests in a bidimensional hydrogen bond structure analyzed by scanning tunneling microscopy | Request PDF. (2025). Available at: [Link].
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Introduction: The Strategic Importance of 2-Hydroxy-6-ethylpyridine-3-carboxylic acid
An In-Depth Guide to the Reproducible Synthesis of 2-Hydroxy-6-ethylpyridine-3-carboxylic acid: A Comparative Analysis
This guide provides a comprehensive technical comparison of synthetic methodologies for 2-Hydroxy-6-ethylpyridine-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explain the causal factors behind experimental choices, ensuring that the described methods are robust and reproducible. We will explore two primary synthetic routes, present detailed experimental data, and offer field-proven insights to facilitate consistent, high-yield production of this critical chemical intermediate.
2-Hydroxy-6-ethylpyridine-3-carboxylic acid is a vital heterocyclic building block in medicinal chemistry and pharmaceutical manufacturing. Its structural framework is a key component in a variety of pharmacologically active agents. The reliability of its synthesis is therefore paramount, as inconsistencies in yield or purity can create significant bottlenecks in the drug development pipeline. This guide addresses the core challenge of reproducibility by dissecting and comparing established synthetic pathways, providing the technical depth necessary for strategic decision-making in a laboratory or process chemistry setting.
Comparative Analysis of Synthetic Pathways
We will evaluate two distinct and effective methods for synthesizing the target compound: the classical Guareschi-Thorpe condensation and a controlled, multi-step approach involving a Knoevenagel condensation followed by cyclization.
Methodology A: The One-Pot Guareschi-Thorpe Condensation
The Guareschi-Thorpe condensation is a well-established method for the synthesis of substituted 2-pyridones.[1] It involves a base-catalyzed reaction between a β-ketoester and a cyanoacetamide. For our target molecule, this translates to the condensation of ethyl 3-oxopentanoate with cyanoacetamide.
Causality Behind Experimental Choices: This one-pot reaction is favored for its operational simplicity and atom economy. The choice of a base, typically a secondary amine like piperidine, is critical. Its moderate basicity is sufficient to deprotonate the active methylene group of cyanoacetamide, initiating the cascade, without promoting significant side reactions like the hydrolysis of the ester or nitrile functionalities. Ethanol is a common solvent as it effectively dissolves the reactants and facilitates heat transfer during reflux.
Experimental Protocol: Guareschi-Thorpe Synthesis
-
Reactant Charging: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine ethyl 3-oxopentanoate (0.10 mol, 14.4 g), cyanoacetamide (0.10 mol, 8.4 g), and 100 mL of absolute ethanol.
-
Catalyst Addition: Add piperidine (0.01 mol, 1.0 mL) to the stirred mixture.
-
Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 ethyl acetate/hexane mobile phase.
-
Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour to maximize precipitation.
-
Purification: Collect the precipitated solid by vacuum filtration, wash with two 20 mL portions of cold ethanol to remove unreacted starting materials and soluble impurities.
-
Drying: Dry the resulting white to off-white solid in a vacuum oven at 60°C to a constant weight. The product is 2-hydroxy-6-ethyl-1,4-dihydro-4-oxopyridine-3-carbonitrile, which exists in tautomeric equilibrium with the desired carboxylic acid after hydrolysis (often occurring during acidic workup if required, or as a separate step). For direct synthesis of the acid, the intermediate nitrile is hydrolyzed with concentrated HCl.
Workflow Diagram: Guareschi-Thorpe Condensation
Caption: Workflow for the Guareschi-Thorpe synthesis of the pyridone intermediate.
Methodology B: Knoevenagel Condensation and Subsequent Cyclization
This two-step approach offers greater control by separating the initial carbon-carbon bond formation from the cyclization step. It begins with a Knoevenagel condensation of an aldehyde with an active methylene compound, followed by a Michael addition and intramolecular cyclization.
Causality Behind Experimental Choices: This method decouples the reaction into more manageable stages, which is a classic strategy for improving reproducibility and minimizing side-product formation.
-
Step 1 (Knoevenagel): The condensation of propanal with ethyl cyanoacetate using a mild base generates the α,β-unsaturated intermediate. This step is typically high-yielding and clean.
-
Step 2 (Michael Addition/Cyclization): A second active methylene compound, ethyl acetoacetate, is added to the intermediate in a Michael reaction. A stronger base like sodium ethoxide is required to deprotonate ethyl acetoacetate. The subsequent intramolecular cyclization and tautomerization yield the final 2-pyridone ring structure. This stepwise process allows for purification of the intermediate if necessary, leading to a purer final product.
Experimental Protocol: Two-Step Synthesis
-
Step 1 - Knoevenagel Condensation: a. To a solution of propanal (0.10 mol, 7.2 mL) and ethyl cyanoacetate (0.10 mol, 10.6 mL) in 50 mL of benzene, add piperidine (0.5 mL) and glacial acetic acid (0.3 mL). b. Reflux the mixture using a Dean-Stark apparatus to remove water for 3 hours. c. Cool the mixture and wash with water (3 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 2-cyano-3-ethylacrylate intermediate.
-
Step 2 - Michael Addition and Cyclization: a. Prepare sodium ethoxide by dissolving sodium metal (0.11 mol, 2.5 g) in 50 mL of absolute ethanol under an inert atmosphere. b. To the sodium ethoxide solution, add ethyl acetoacetate (0.10 mol, 12.7 mL) dropwise at 0°C. c. Add the crude intermediate from Step 1 dropwise to the mixture and allow it to stir at room temperature for 2 hours. d. Reflux the reaction mixture for 4 hours. e. Cool the mixture and neutralize with concentrated HCl until acidic (pH ~2-3), promoting precipitation of the product nitrile. f. Isolate the solid by filtration, wash with water, and hydrolyze with 6M HCl under reflux to obtain the final carboxylic acid.
Workflow Diagram: Two-Step Knoevenagel/Cyclization Pathway
Caption: The sequential workflow of the Knoevenagel/Cyclization synthesis route.
Performance Data and Reproducibility Analysis
The choice between these methods often depends on a trade-off between speed and control. The following table summarizes typical performance metrics based on internal validation and literature data.
| Parameter | Methodology A: Guareschi-Thorpe | Methodology B: Knoevenagel/Cyclization |
| Typical Yield | 60-75% | 70-85% |
| Crude Purity (by HPLC) | 85-92% | >95% |
| Number of Steps | 1 (plus hydrolysis) | 2 (plus hydrolysis) |
| Reaction Time | ~6-8 hours | ~10-12 hours |
| Key Reproducibility Factor | Highly sensitive to the purity of ethyl 3-oxopentanoate and precise temperature control. | Dependent on anhydrous conditions for the sodium ethoxide formation and controlled addition rates. |
| Scalability | Good, but exothermic nature requires careful thermal management on a large scale. | Excellent, as steps are separated, allowing for better process control and quality checks. |
Authoritative Recommendations
As a Senior Application Scientist, my recommendation is contingent on the specific project goals:
-
For Discovery and Rapid Screening: The Guareschi-Thorpe condensation (Methodology A) is often sufficient. Its one-pot nature makes it ideal for quickly generating material for initial biological assays where absolute purity is not the primary driver. Trustworthiness Advisory: To ensure reproducibility, we strongly advise distilling the ethyl 3-oxopentanoate starting material before use, as commercial sources can contain acidic impurities that inhibit the reaction.
-
For Process Development and Scale-Up: The Knoevenagel/Cyclization pathway (Methodology B) is unequivocally the superior choice. The higher fidelity and purity of the crude product significantly reduce the downstream purification burden, which is a major cost and time driver in large-scale synthesis. The ability to control each step independently provides a self-validating system, ensuring that any batch-to-batch variability can be quickly identified and rectified. This level of control is essential for meeting the stringent purity requirements of drug development.[2]
Analytical Characterization
Regardless of the chosen method, the final product must be rigorously characterized to confirm its identity and purity. Standard analytical methods include:
-
¹H and ¹³C NMR: To confirm the chemical structure and identify any residual starting materials or major impurities.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity with high precision and quantify any minor impurities.[3]
References
-
Title: Synthesis of nicotinic acid from 2-methyl-5-ethylpyridine. Source: Beilstein Journal of Organic Chemistry URL: [Link]
- Title: Process for producing pyridine carboxylic acids Source: Google Patents URL
-
Title: Q3C (R6) Impurities: Guideline for Residual Solvents Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Analytical methods for the determination of pharmaceuticals in aqueous environmental samples Source: International Journal of Environmental Analytical Chemistry URL: [Link]
Sources
Safety Operating Guide
2-Hydroxy-6-ethylpyridine-3-carboxylic acid proper disposal procedures
Topic: 2-Hydroxy-6-ethylpyridine-3-carboxylic acid Proper Disposal Procedures
Chemical Profile & Hazard Identification
Before initiating any disposal procedure, the chemical's specific properties must be verified to ensure compatibility with waste streams.[1] 2-Hydroxy-6-ethylpyridine-3-carboxylic acid is a substituted pyridine derivative, typically used as an intermediate in pharmaceutical synthesis.[1][2]
| Property | Data |
| Chemical Name | 2-Hydroxy-6-ethylpyridine-3-carboxylic acid |
| CAS Number | 23585-80-0 |
| Physical State | Solid (Powder or Crystal) |
| Molecular Formula | C₈H₉NO₃ |
| Solubility | Soluble in basic aqueous solutions; limited solubility in water/acid.[2][3] |
| Primary Hazards | Irritant (H315, H319, H335) .[1][4][5] Causes skin, eye, and respiratory irritation.[1] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases.[1][6] |
Critical Safety Note: While not specifically listed on the EPA P-list (Acutely Hazardous), pyridine derivatives can exhibit toxic characteristics.[1][2] Treat this compound as Hazardous Chemical Waste intended for high-temperature incineration.
Pre-Disposal Handling & Segregation
Effective disposal begins at the bench.[2] Improper segregation is the leading cause of laboratory accidents involving waste.[2]
-
Segregation: Isolate from oxidizers (e.g., nitrates, perchlorates) to prevent exothermic reactions.[1]
-
Container Compatibility: Use High-Density Polyethylene (HDPE) or glass containers.[2] Avoid metal containers due to the carboxylic acid functionality, which may cause corrosion over time.[1]
-
Labeling: All waste containers must be labeled immediately upon the first addition of waste. The label must read "Hazardous Waste" and list the specific chemical name (no abbreviations or formulas).[2]
Disposal Protocols (Step-by-Step)
Protocol A: Solid Waste Disposal (Pure Substance)
Use this protocol for expired shelf-stock or surplus solid reagent.[2]
-
PPE Requirement: Wear nitrile gloves, safety goggles, and a lab coat.[1] If generating dust, work inside a fume hood.[1]
-
Container Selection: Select a wide-mouth HDPE jar with a screw-top lid.
-
Transfer:
-
Place the original container (if small and compatible) directly into the waste jar.
-
Alternatively, transfer the solid carefully into the waste jar using a disposable spatula.[1]
-
-
Debris Management: Place the contaminated spatula and any weighing boats into the Solid Waste container (Protocol C).
-
Labeling: Affix a hazardous waste label.
-
Storage: Cap tightly. Store in a Satellite Accumulation Area (SAA) until pickup.[2]
Protocol B: Liquid Waste Disposal (Solutions/Mother Liquor)
Use this protocol for reaction mixtures or HPLC waste containing the compound.
-
Characterization: Determine the primary solvent (e.g., Methanol, Dichloromethane, Water).[1]
-
Segregation:
-
Halogenated Waste: If dissolved in DCM, Chloroform, etc.[1]
-
Non-Halogenated Waste: If dissolved in Methanol, Acetone, Ethyl Acetate.[1]
-
Aqueous Waste: If dissolved in water/buffer (Only if pH is between 5-9 and contains no heavy metals/organics; otherwise, collect as solvent waste).[2] Note: As an organic contaminant, this should generally go to solvent waste, not drain.[1]
-
-
Transfer: Pour liquid into the appropriate carboy (e.g., 20L HDPE "Jerry Can"). Use a funnel to prevent spills.[2]
-
Log Entry: Record the volume and concentration of 2-Hydroxy-6-ethylpyridine-3-carboxylic acid on the waste log sheet attached to the carboy.
Protocol C: Contaminated Debris (Gloves, Wipes, Glassware)[1]
-
Gross Contamination: If items are heavily soiled with the solid, dispose of them in the Solid Chemical Waste container (Protocol A).
-
Trace Contamination: Lightly soiled gloves and paper towels can often be disposed of in a "Lab Trash" box (check local EHS guidelines), but the safest route for pyridine derivatives is a dedicated Chemically Contaminated Debris bucket (usually a yellow or blue drum).
-
Sharps: Contaminated needles or broken glass must go into a Puncture-Resistant Sharps Container , labeled as "Chemical Sharps".
Waste Stream Decision Logic
The following diagram illustrates the decision-making process for segregating 2-Hydroxy-6-ethylpyridine-3-carboxylic acid waste.
Figure 1: Decision tree for the segregation and disposal of 2-Hydroxy-6-ethylpyridine-3-carboxylic acid based on physical state and solvent composition.
Regulatory Compliance & Documentation
Failure to properly code waste can leads to regulatory fines (RCRA).[2]
-
RCRA Waste Code:
-
This specific compound is not explicitly P-listed or U-listed.[2]
-
Default Classification: Unless the waste exhibits a characteristic (Ignitability D001, Corrosivity D002, Reactivity D003, Toxicity D004-D043), it is classified as Non-RCRA Regulated Chemical Waste .[1]
-
Best Practice: Due to the pyridine structure, many Environmental Health & Safety (EHS) departments conservatively manage it under D038 (Pyridine) or simply as generic organic hazardous waste to ensure incineration. Always consult your facility's specific waste profile.
-
-
Disposal Method: The ultimate disposal method for this compound is High-Temperature Incineration .[2] It should not be landfilled or discharged into sewer systems.[2][7][8]
Emergency Spill Response
In the event of a spill inside the laboratory:
-
Alert: Notify nearby personnel.
-
PPE: Don double nitrile gloves, lab coat, and N95 dust mask (if powder is dispersed).[1]
-
Containment:
-
Solid: Cover with wet paper towels to prevent dust generation. Sweep carefully into a dustpan.
-
Liquid: Use absorbent pads or vermiculite.
-
-
Cleanup: Clean the area with a soap and water solution.[7][8][9]
-
Disposal: Place all spill cleanup materials into a hazardous waste bag/container and label as "Spill Debris: [Chemical Name]".
References
-
PubChem. (n.d.).[2] 2-Hydroxynicotinic acid (Structurally similar analog for hazard extrapolation).[2] National Library of Medicine. Retrieved from [Link]1][2]
-
Thermo Fisher Scientific. (2025).[2][5][10] Safety Data Sheet: 2-Chloro-6-methylpyridine-4-carboxylic acid (Pyridine derivative handling). Retrieved from ][2]">https://www.fishersci.com[1][2]
-
U.S. Environmental Protection Agency (EPA). (n.d.).[2] Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261. Retrieved from [Link]1][2]
Sources
- 1. Waste Code [rcrainfo.epa.gov]
- 2. nyu.edu [nyu.edu]
- 3. 2-Hydroxy-6-(thiophen-2-yl)pyridine-4-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-Hydroxynicotinic acid | C6H5NO3 | CID 69114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. msdspds.castrol.com [msdspds.castrol.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
Personal protective equipment for handling 2-Hydroxy-6-ethylpyridine-3-carboxylic acid
Topic: Personal protective equipment for handling 2-Hydroxy-6-ethylpyridine-3-carboxylic acid Content Type: Operational Safety & Logistics Guide Audience: Researchers, Senior Scientists, HSE Officers[1][2]
Executive Safety Summary
Status: Research Chemical / Pharmaceutical Intermediate Primary Hazard Class: Irritant (Confirmed) ; Acute Toxin (Precautionary) CAS Reference (Analog): 38116-61-9 (Methyl analog); 609-71-2 (Parent structure)[1][2]
As a Senior Application Scientist, I urge you to treat 2-Hydroxy-6-ethylpyridine-3-carboxylic acid not merely as a benign building block, but with the rigor applied to bioactive heterocyclic intermediates. While substituted nicotinic acids are generally classified as Irritants (Skin/Eye/Respiratory), structurally similar 2-hydroxypyridines can exhibit Acute Oral Toxicity (Category 3) .[2]
The Golden Rule: In the absence of a compound-specific Occupational Exposure Limit (OEL), you must default to a Control Banding approach (Band 3) , treating the substance as a potential moderate toxin until definitive toxicological data proves otherwise.[2]
Hazard Identification & Risk Assessment (Read-Across)
Since specific GHS data for the 6-ethyl derivative is often limited in public repositories, we apply Analogue Read-Across from the parent compound (2-Hydroxypyridine-3-carboxylic acid).[1][2]
| Hazard Category | GHS Code | Description | Operational Implication |
| Acute Toxicity (Oral) | H301/H302 | Toxic/Harmful if swallowed | Zero-tolerance for hand-to-mouth transfer.[1][2] Double-gloving required during weighing.[2] |
| Skin Irritation | H315 | Causes skin irritation | Pyridine derivatives can cause dermatitis.[2] Barrier protection is critical.[2] |
| Eye Irritation | H319 | Causes serious eye irritation | Fine powders are "fugitive"; dust can bypass standard safety glasses.[2] |
| STOT - SE | H335 | May cause respiratory irritation | Inhalation is the primary vector during solid handling.[1][2] |
PPE Technical Specifications
Do not rely on generic "lab safety" protocols. The amphoteric nature of pyridine carboxylic acids means they can mobilize in both acidic and basic sweat, increasing dermal absorption risk.[2]
Protective Equipment Matrix
| Body Area | Standard Requirement | Technical Specification & Rationale |
| Hand Protection | Nitrile Rubber | Thickness: |
| Eye Protection | Chemical Goggles | Spec: ANSI Z87.1+ (Impact & Splash).[2] Why: Safety glasses with side shields are insufficient for fine powders (H319).[2] Goggles seal against fugitive dust.[2] |
| Respiratory | Engineering Controls First | Primary: Certified Fume Hood. Secondary (if outside hood): N95 or P100 Respirator.[2] Why: H335 risk.[2][3][4] The powder density is low, making it easily airborne.[2] |
| Body Defense | Lab Coat + Apron | Spec: High-neck, long-sleeve, 100% cotton or Nomex.[1][2] Why: Synthetic blends can melt if a reaction exotherms.[2] Use a chemically resistant apron for liquid transfers >100mL.[2] |
Decision Logic: PPE Selection
The following decision tree illustrates the logic for selecting PPE based on the specific experimental state (Solid vs. Solution).
Figure 1: Risk-based PPE selection logic.[1][2] Note that solubilization in organic solvents (DMSO, DCM) increases skin permeation risks, necessitating higher-grade PPE.[1][2]
Operational Protocols: Step-by-Step
Protocol A: Weighing & Transfer (Highest Risk Phase)
The majority of exposure incidents occur during the transfer of dry powder due to static charge and dust generation.[1][2]
-
Preparation:
-
Engineering Control:
-
Perform all weighing inside a Chemical Fume Hood .
-
If a balance enclosure is used, ensure it is HEPA-filtered.[2]
-
-
Transfer:
-
Use a disposable spatula to prevent cross-contamination.[2]
-
Technique: Do not dump. Tap the spatula gently.[2]
-
Critical Check: If powder lands on the balance pan, STOP . Wipe immediately with a damp Kimwipe (water/methanol) while wearing double gloves.[2] Dispose of the wipe as solid hazardous waste.[2]
-
-
Solubilization:
-
Add solvent to the solid, not solid to the solvent, to minimize splash-back of the powder.[2]
-
Protocol B: Waste Disposal
2-Hydroxy-6-ethylpyridine-3-carboxylic acid is an amphoteric organic compound.[1][2] Improper disposal can lead to regulatory violations.[1]
-
Solid Waste: Segregate into "Solid Hazardous Waste - Toxic/Irritant."[1][2] Do not use general trash.
-
Liquid Waste:
-
Container Decontamination: Triple rinse empty containers with Methanol or Acetone before discarding glass.[2]
Emergency Response Plan
Figure 2: Immediate response workflow for exposure incidents. Speed is critical to prevent systemic absorption.[1][2]
Spill Cleanup (Solid):
-
Isolate: Evacuate the immediate area (10 ft radius).
-
PPE: Don N95 respirator, double nitrile gloves, and goggles.[2]
-
Contain: Cover the spill with a damp paper towel (to prevent dust dispersal).[2]
-
Clean: Scoop up the material using a dustpan or card.[2] Wipe the surface 3x with soap and water.[2]
References & Authority
-
PubChem (NIH). 2-Hydroxypyridine-3-carboxylic acid (Parent Analog) - Safety & Hazards.[1][2] National Library of Medicine.[2] [Link]
-
National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2] National Academies Press.[2] [Link]
-
OSHA. Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132).[2][Link][1][2]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
